molecular formula C14H16S2 B13040391 (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene

(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene

Cat. No.: B13040391
M. Wt: 248.4 g/mol
InChI Key: IAGMEUYTNQWSKY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two 3,5-dimethylthiophen-2-yl groups attached to an ethene backbone in the (E)-configuration, indicating that the substituents are on opposite sides of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylthiophene.

    Formation of the Ethene Backbone: The thiophene rings are coupled to an ethene backbone using a cross-coupling reaction, such as the Heck reaction or the Wittig reaction.

    Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alkane.

    Substitution: Halogenated derivatives or other substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene would depend on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows it to conduct electricity or emit light when subjected to an electric field.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2-Bis(thiophen-2-yl)ethene: Lacks the methyl groups on the thiophene rings.

    (E)-1,2-Bis(3,5-dimethylphenyl)ethene: Contains phenyl rings instead of thiophene rings.

Uniqueness

(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is unique due to the presence of methyl groups on the thiophene rings, which can influence its chemical reactivity and physical properties, such as solubility and electronic characteristics.

Properties

Molecular Formula

C14H16S2

Molecular Weight

248.4 g/mol

IUPAC Name

2-[(E)-2-(3,5-dimethylthiophen-2-yl)ethenyl]-3,5-dimethylthiophene

InChI

InChI=1S/C14H16S2/c1-9-7-11(3)15-13(9)5-6-14-10(2)8-12(4)16-14/h5-8H,1-4H3/b6-5+

InChI Key

IAGMEUYTNQWSKY-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(S1)/C=C/C2=C(C=C(S2)C)C)C

Canonical SMILES

CC1=CC(=C(S1)C=CC2=C(C=C(S2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.